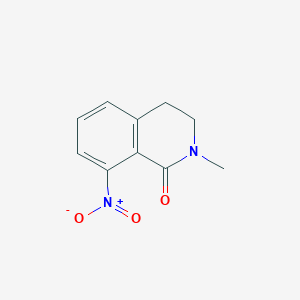







|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([N+:12]([O-])=O)[CH:6]=[CH:7][CH:8]=2)[C:3]1=[O:15]>[Pd].CO>[NH2:12][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[C:3](=[O:15])[N:2]([CH3:1])[CH2:11][CH2:10]2
|


|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(C2=C(C=CC=C2CC1)[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred under an atmosphere of hydrogen at 5 atm and 25° C. for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Dicalite™
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography on silica
|
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 0-100% EtOAc in isohexane
|
|
Type
|
ADDITION
|
|
Details
|
Fractions containing product
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=CC=C2CCN(C(C12)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.33 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |